Cas no 5669-05-6 (1,2-Benzisothiazole, 1,1-dioxide)

1,2-Benzisothiazole, 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisothiazole, 1,1-dioxide
- 1,2-benzisothiazole,1,1-dioxide;1,2-benzoisothiazole 1,1-dioxide;
- DTXSID40517703
- benzo[d]isothiazole1,1-dioxide
- benz[d]-isothiazole-1,1-dioxide
- 1,2-benzisothiazole-1,1-dioxide
- AT19097
- benzo[d]isothiazole-1,1-dione
- SCHEMBL88858
- BTNAZHHYONIOIV-UHFFFAOYSA-N
- 1H-1lambda~6~,2-Benzothiazole-1,1-dione
- 1,2-Benzisothiazoline-1,1-dioxide
- benzo[d]isothiazole 1,1-dioxide
- benzisothiazole-1,1-dioxide
- 5669-05-6
-
- インチ: InChI=1S/C7H5NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-5H
- InChIKey: BTNAZHHYONIOIV-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C2C=CC=CC=2C=N1
計算された属性
- せいみつぶんしりょう: 167.00400
- どういたいしつりょう: 167.00409958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 54.9Ų
じっけんとくせい
- PSA: 54.88000
- LogP: 1.32420
1,2-Benzisothiazole, 1,1-dioxide セキュリティ情報
1,2-Benzisothiazole, 1,1-dioxide 税関データ
- 税関コード:2934991000
- 税関データ:
中国税関コード:
2934991000概要:
2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1,2-Benzisothiazole, 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM522228-1g |
Benzo[d]isothiazole 1,1-dioxide |
5669-05-6 | 97% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738259-1g |
Benzo[d]isothiazole 1,1-dioxide |
5669-05-6 | 98% | 1g |
¥3290.00 | 2024-05-08 | |
Crysdot LLC | CD11103180-5g |
Benzo[d]isothiazole 1,1-dioxide |
5669-05-6 | 97% | 5g |
$1692 | 2024-07-18 | |
Alichem | A059003350-5g |
Benzo[d]isothiazole 1,1-dioxide |
5669-05-6 | 97% | 5g |
$2604.96 | 2023-09-01 | |
Alichem | A059003350-10g |
Benzo[d]isothiazole 1,1-dioxide |
5669-05-6 | 97% | 10g |
$3718.50 | 2023-09-01 | |
Alichem | A059003350-25g |
Benzo[d]isothiazole 1,1-dioxide |
5669-05-6 | 97% | 25g |
$6030.00 | 2023-09-01 |
1,2-Benzisothiazole, 1,1-dioxide 関連文献
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1. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compoundsRudolph. A. Abramovitch,Elizabeth M. Smith,Manda Humber,Bea Purtschert,Panayencheri C. Srinivasan,George M. Singer J. Chem. Soc. Perkin Trans. 1 1974 2589
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2. 1,2-Benzisothiazole 1,1-dioxide: a convenient synthesis. The question of the possible aromaticity of 1,2-benzothiazepine 1,1-dioxidesRudolph A. Abramovitch,Babu Mavunkel,James R. Stowers J. Chem. Soc. Chem. Commun. 1983 520
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Aaran J. Flynn,Alan Ford,Anita R. Maguire Org. Biomol. Chem. 2020 18 2549
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4. Heteroaromatic ethers of phenols in nickel-catalysed ipso-replacement reactions with magnesium, zinc and tin organometallic compoundsAmadeu F. Brigas,Robert A. W. Johnstone J. Chem. Soc. Perkin Trans. 1 2000 1735
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5. 1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compoundsRudolph. A. Abramovitch,Elizabeth M. Smith,Manda Humber,Bea Purtschert,Panayencheri C. Srinivasan,George M. Singer J. Chem. Soc. Perkin Trans. 1 1974 2589
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6. Ring-expansion of 3-bromoalkyl-1,2-benzisothiazole 1,1-dioxides to (2H)-1,2-benzothiazin-4(3H)-one 1,1-dioxidesRudolph A. Abramovitch,Kundalika M. More,Ichiro Shinkai,Panayencheri C. Srinivasan J. Chem. Soc. Chem. Commun. 1976 771
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Aaran J. Flynn,Alan Ford,Anita R. Maguire Org. Biomol. Chem. 2020 18 2549
-
Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108
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M. Lurdes S. Cristiano,Amadeu F. Brigas,Robert A. W. Johnstone,Rui M. S. Loureiro,Paula C. A. Pena J. Chem. Res. (S) 1999 704
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10. Structural effects on sigmatropic shifts in heteroaromatic allyl ethersNuna C. P. Araújo,Pedro M. M. Barroca,Jamie F. Bickley,Amadeu F. Brigas,M. Lurdes S. Cristiano,Robert A. W. Johnstone,Rui M. S. Loureiro,Paula C. A. Pena J. Chem. Soc. Perkin Trans. 1 2002 1213
1,2-Benzisothiazole, 1,1-dioxideに関する追加情報
Exploring the Properties and Applications of 1,2-Benzisothiazole, 1,1-dioxide (CAS No. 5669-05-6)
1,2-Benzisothiazole, 1,1-dioxide (CAS No. 5669-05-6) is a heterocyclic organic compound with a unique molecular structure that has garnered significant interest in both academic and industrial research. This compound, also known as benzisothiazole dioxide, features a fused benzene and isothiazole ring system with two oxygen atoms attached to the sulfur center. Its distinct chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
The growing demand for 1,2-Benzisothiazole derivatives in recent years has been driven by their versatility in organic synthesis. Researchers are particularly interested in its role as a precursor for bioactive molecules, including antimicrobial and anti-inflammatory agents. For instance, the compound's ability to act as a sulfone-based building block has made it a key player in the development of new drug candidates targeting various diseases.
From a chemical perspective, 1,2-Benzisothiazole, 1,1-dioxide exhibits interesting reactivity patterns due to its polarized S=O bonds. This characteristic enables it to participate in diverse reactions such as nucleophilic substitutions, cycloadditions, and cross-coupling reactions. Many chemists searching for heterocyclic compound synthesis methods or sulfone chemistry applications will find this compound particularly relevant to their work.
In material science applications, benzisothiazole dioxide derivatives have shown promise as components in organic electronic materials. Their electron-withdrawing properties and thermal stability make them suitable candidates for developing new organic semiconductors and light-emitting materials. This aligns with current industry trends toward sustainable and high-performance materials for electronics applications.
The synthesis of 1,2-Benzisothiazole, 1,1-dioxide typically involves oxidation of the corresponding sulfide or controlled cyclization reactions. Recent advances in green chemistry have led to more efficient synthetic routes with improved yields and reduced environmental impact. Researchers looking for eco-friendly heterocycle synthesis methods will find these developments particularly noteworthy.
Analytical characterization of 1,2-Benzisothiazole, 1,1-dioxide typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical for its various applications. The compound's spectral properties are often discussed in forums about organic compound identification techniques and heterocyclic compound analysis.
In pharmaceutical research, the benzisothiazole dioxide scaffold has attracted attention for its potential in drug design. Its structural features allow for favorable interactions with biological targets, making it a valuable template for medicinal chemistry. Current studies explore its incorporation into molecules targeting neurological disorders and metabolic diseases, addressing some of today's most pressing healthcare challenges.
The commercial availability of 1,2-Benzisothiazole, 1,1-dioxide has increased in recent years to meet growing demand from research institutions and chemical manufacturers. Suppliers often highlight its high purity grades and customized packaging options to serve diverse laboratory needs. This accessibility supports its continued exploration across multiple scientific disciplines.
From a safety perspective, proper handling procedures for 1,2-Benzisothiazole derivatives should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory precautions for organic compounds apply. These considerations are particularly important for researchers new to working with specialty heterocyclic compounds.
The future outlook for 1,2-Benzisothiazole, 1,1-dioxide research appears promising, with ongoing investigations into novel applications and synthetic methodologies. Its unique combination of structural features and reactivity continues to inspire innovation across chemical and materials science fields. As interest in functional heterocycles grows, this compound is likely to remain an important subject of study and application development.
For researchers and industry professionals seeking detailed technical information about CAS 5669-05-6, numerous scientific publications and patent documents provide comprehensive data on its properties, reactions, and applications. These resources are invaluable for those exploring its potential in specific projects or product development initiatives.
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